![molecular formula C21H23Cl2N3O B4766212 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide](/img/structure/B4766212.png)
4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide
Overview
Description
4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide, also known as SB-742457, is a chemical compound that belongs to the class of piperazine carboxamides. This compound has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and schizophrenia.
Mechanism of Action
The exact mechanism of action of 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, anxiety, and appetite. By blocking the activity of this receptor, 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide may help to alleviate symptoms of anxiety, depression, and other related disorders.
Biochemical and Physiological Effects
Studies have shown that 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide can produce a range of biochemical and physiological effects in animal models. These include increased levels of serotonin and dopamine in the brain, as well as changes in the activity of various neurotransmitters and neuropeptides. These effects are thought to contribute to the anxiolytic, antidepressant, and antipsychotic properties of 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide is its high selectivity for the 5-HT2C receptor, which reduces the risk of unwanted side effects. In addition, the compound has been shown to have good oral bioavailability and a long half-life, making it suitable for use in preclinical studies. However, one limitation of 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide is its relatively low potency, which may require higher doses to achieve therapeutic effects.
Future Directions
There are several potential future directions for research on 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide. These include:
1. Further investigation of the mechanism of action of 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide, including its effects on other neurotransmitter systems and signaling pathways.
2. Development of more potent analogs of 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide that may have improved therapeutic efficacy.
3. Clinical trials to evaluate the safety and efficacy of 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide in humans with anxiety, depression, and other related disorders.
4. Investigation of the potential use of 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide in the treatment of drug addiction and alcoholism.
Conclusion
In conclusion, 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide is a promising compound that has been extensively studied for its potential therapeutic applications in various diseases. Its high selectivity for the 5-HT2C receptor and good oral bioavailability make it a suitable candidate for further investigation. Future research may help to elucidate its mechanism of action and identify new therapeutic applications for this compound.
Scientific Research Applications
4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. In addition, 4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide has been investigated for its potential use in the treatment of drug addiction and alcoholism.
properties
IUPAC Name |
4-[(2,6-dichlorophenyl)methyl]-N-(2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O/c22-19-5-2-6-20(23)18(19)14-25-9-11-26(12-10-25)21(27)24-17-8-7-15-3-1-4-16(15)13-17/h2,5-8,13H,1,3-4,9-12,14H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSLJBYMTLKINE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)N3CCN(CC3)CC4=C(C=CC=C4Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-dichlorobenzyl)-N-(2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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